molecular formula C5H3F6NO2 B1215227 N-Methyl-bis(trifluoroacetamide) CAS No. 685-27-8

N-Methyl-bis(trifluoroacetamide)

Cat. No.: B1215227
CAS No.: 685-27-8
M. Wt: 223.07 g/mol
InChI Key: AWGBWLXGUPTXHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to form stable complexes with certain enzymes, which can inhibit or activate their activity. For example, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with the active sites of enzymes and proteins.

Cellular Effects

The effects of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in the levels of various metabolites . Additionally, it can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound can also interact with DNA and RNA, affecting gene expression by modulating transcription and translation processes . The changes in gene expression can lead to alterations in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects on metabolic processes, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. High doses of this compound can lead to severe cellular damage and toxicity, highlighting the importance of dosage optimization in research settings.

Metabolic Pathways

2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in metabolic processes. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism . The interactions with enzymes involved in metabolic pathways can modulate their activity, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide within cells and tissues are essential for its activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall efficacy. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism.

Preparation Methods

N-Methyl-bis(trifluoroacetamide) can be synthesized through the reaction of trifluoroacetic anhydride with methylamine . The reaction typically involves the use of a solvent such as pyridine and is carried out at elevated temperatures (around 65°C) for about an hour . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBWLXGUPTXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218623
Record name N-Methyl-bis(trifluoroacetamide)
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Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-bis(trifluoroacetamide)
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CAS No.

685-27-8
Record name N-Methylbis(trifluoroacetyl)imide
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Record name N-Methyl-bis(trifluoroacetamide)
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Record name N-Methyl-bis(trifluoroacetamide)
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Record name 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
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Synthesis routes and methods

Procedure details

The compound of formula III is initially protected by reaction with a trimethylsilating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an inert solvent such as chloroform or methylene chloride. The resulting trimethylsilyl ester, in which all potentially reactive sites, such as amino, hydroxy, and carboxylic acid functions, are protected by trimethylsilyl groups, is then subjected to a reaction with iodotrimethylsilane at about 0° C. to room temperature, over a period of about twenty minutes to about two hours. The reaction mixture is then concentrated to dryness under reduced pressure, and the residue is dissolved in a suitable non-hydroxylic solvent such as acetonitrile. A small amount of tetrahydrofuran (THF) is introduced to decompose any residual traces of iodotrimethylsilane. The resulting protected iodo intermediate is then further reacted in situ with a protected form of the pipefarine derivative IV which is obtained from IV by treatment with a trimethylsilating agent such as MBTFA in a compatible solvent such as acetonitrile. The quaternization reaction is conducted at about room temperature over a period of about 30 minutes to 24 hours, preferably about 2 hours. Addition of a hydroxylic solvent such as methanol, with ice-cooling, then causes solvolysis of the trimethylsilyl protecting groups, and the quaternary iodide of formula IA precipitates. Further treatment under aqueous conditions with a base such as sodium bicarbonate or sodium hydroxide, or with sodium phosphate buffer, converts IA to the zwitterionic form I in which, depending upon the amount of base added, or the pH of the buffer, other acidic functions in the R3 and Q substituents can be converted to salts. ##STR29##
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trimethylsilyl ester
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carboxylic acid
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Q & A

Q1: Why is MBTFA used in analytical chemistry?

A1: MBTFA is primarily used as a derivatizing agent to enhance the volatility and detectability of polar, non-volatile compounds in GC-MS analysis. [, , ]

Q2: How does MBTFA work as a derivatizing agent?

A2: MBTFA reacts with compounds containing active hydrogen atoms, such as amines, phenols, and carboxylic acids. This reaction replaces the active hydrogen with a trifluoroacetyl group, increasing the compound's volatility and improving its chromatographic behavior. [, , ]

Q3: What types of compounds can be derivatized using MBTFA?

A3: MBTFA effectively derivatizes various compound classes, including amphetamines [, ], nitrophenols [], diaminotoluenes [], beta-blockers [, ], codeine and morphine [], glucosides [], ritalinic acid [], metformin [, ], and 3-Monochloropropane-1,2-diol (3-MCPD) []. [1, 2, 4, 5, 7-12, 22]

Q4: Are there different derivatization methods using MBTFA?

A4: Yes, researchers have explored various derivatization methods using MBTFA, including traditional offline derivatization [1, 2, 4, 5, 7-12, 22] and on-line or in-injector derivatization techniques. [, ] On-line derivatization offers advantages such as reduced reagent consumption and simplified sample preparation.

Q5: Can you provide examples of MBTFA being used for specific analytes and matrices?

A5: Certainly. MBTFA derivatization has been successfully employed for detecting amphetamine derivatives in human serum and urine [], beta-blockers in human urine [, ], ritalinic acid in urine [], and metformin in human plasma and surface water. [, ]

Q6: Are there any limitations or challenges associated with using MBTFA?

A6: While generally effective, MBTFA might show varying reactivity with different analytes. For example, primary amines exhibit higher reactivity compared to secondary amines. [] Also, some studies highlighted the instability of specific MBTFA derivatives, such as those of nalorphine. []

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